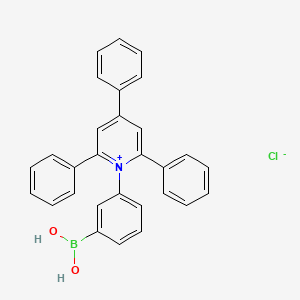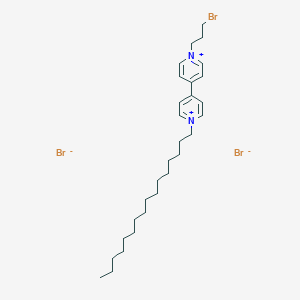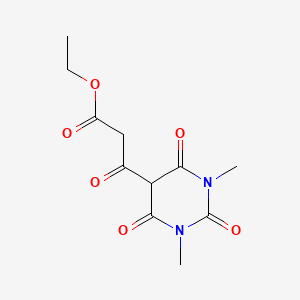![molecular formula C16H26N2O2 B14350681 N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide CAS No. 93972-80-6](/img/structure/B14350681.png)
N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide is an organic compound with a complex structure It features an amide group, an aromatic ring, and a substituted amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Amine Intermediate: The starting material, 3-methylbutylamine, undergoes alkylation with ethyl bromide to form ethyl(3-methylbutyl)amine.
Aromatic Substitution: The ethyl(3-methylbutyl)amine is then reacted with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or aromatic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or aromatic compounds.
Applications De Recherche Scientifique
N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}propionamide: Similar structure with a propionamide group instead of an acetamide group.
N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}butyramide: Contains a butyramide group.
Uniqueness
N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of an aromatic ring, amide group, and substituted amine makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
93972-80-6 |
|---|---|
Formule moléculaire |
C16H26N2O2 |
Poids moléculaire |
278.39 g/mol |
Nom IUPAC |
N-[3-[ethyl(3-methylbutyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C16H26N2O2/c1-6-18(10-9-12(2)3)15-11-14(17-13(4)19)7-8-16(15)20-5/h7-8,11-12H,6,9-10H2,1-5H3,(H,17,19) |
Clé InChI |
QSHDWYAZFHICSV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCC(C)C)C1=C(C=CC(=C1)NC(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile](/img/structure/B14350612.png)


![Bicyclo[5.1.0]octan-3-one](/img/structure/B14350617.png)

![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride](/img/structure/B14350629.png)


![Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate](/img/structure/B14350644.png)
![2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride](/img/structure/B14350646.png)
![4-[(2-Methoxyethoxy)methoxy]but-1-ene](/img/structure/B14350652.png)
![Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium](/img/structure/B14350672.png)

